2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
This compound features a hybrid structure combining a 3-methoxy-1-methylpyrazole moiety linked via a piperidine-4-carboxamide bridge to a substituted thiazole-5-carboxamide group. The pyrazole and thiazole rings are aromatic heterocycles known for their roles in medicinal chemistry, often contributing to binding affinity and metabolic stability. The piperidine spacer may enhance conformational flexibility, while the N,N,4-trimethyl substitution on the thiazole could modulate solubility and steric interactions.
Properties
IUPAC Name |
2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4S/c1-11-14(18(28)23(2)3)30-19(20-11)21-15(26)12-6-8-25(9-7-12)17(27)13-10-24(4)22-16(13)29-5/h10,12H,6-9H2,1-5H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUPNUROMGEKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological targets, and findings for analogs of the target compound:
Key Structural Differentiators
- Pyrazole vs. Thiazole Cores : The target compound’s thiazole ring introduces distinct electronic properties (e.g., sulfur’s polarizability) compared to pyrazole-based analogs like ML267 or SR-144526. This may alter binding to hydrophobic pockets or metal-containing enzymes .
- Substitution Patterns : The 3-methoxy group on the pyrazole in the target compound could enhance metabolic stability relative to halogenated analogs (e.g., ML267’s trifluoromethyl group), which are often prone to oxidative degradation .
- Piperidine vs.
Computational Similarity Metrics
Studies using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints) demonstrate that structural analogs with similarity scores >0.7 often share overlapping bioactivity profiles . For example:
- ML267 and the target compound may share moderate similarity (~0.65–0.70 Tanimoto) due to common carboxamide/heterocycle motifs.
- SR-144528’s dichlorophenyl group reduces similarity to the target compound (~0.55 Tanimoto), aligning with its divergent cannabinoid receptor activity .
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